2-(2-Thienyl)morpholine hydrochloride
CAS No.: 76175-45-6
VCID: VC11614251
Molecular Formula: C8H12ClNOS
Molecular Weight: 205.7
Purity: 95
* For research use only. Not for human or veterinary use.

Description |
2-(2-Thienyl)morpholine hydrochloride is a chemical compound with the molecular formula C8H12ClNOS. It is a derivative of morpholine, incorporating a thiophene ring, which is a sulfur-containing heterocycle known for its presence in various biologically active compounds. This compound is of interest in pharmaceutical and chemical research due to its potential applications in drug development and synthesis. Synthesis and ApplicationsThe synthesis of 2-(2-Thienyl)morpholine hydrochloride typically involves the reaction of morpholine with a thiophene derivative. Thiophene derivatives are known for their antimicrobial, anti-inflammatory, and analgesic properties, making them valuable in medicinal chemistry . Synthesis OverviewWhile specific synthesis details for 2-(2-Thienyl)morpholine hydrochloride are not provided in the search results, thiophene derivatives are often synthesized through reactions involving chloroacetylation or other functional group transformations . Research Findings and Potential ApplicationsResearch on thiophene derivatives highlights their potential in drug development, particularly against multidrug-resistant strains of pathogens like Mycobacterium tuberculosis . While 2-(2-Thienyl)morpholine hydrochloride itself is not explicitly mentioned in these studies, its structural similarity to compounds with known biological activities suggests potential applications in pharmaceutical research. Safety and HandlingHandling 2-(2-Thienyl)morpholine hydrochloride requires caution due to its toxicity. General safety precautions include wearing protective clothing, gloves, and eyewear, and ensuring proper ventilation to avoid inhalation. |
---|---|
CAS No. | 76175-45-6 |
Product Name | 2-(2-Thienyl)morpholine hydrochloride |
Molecular Formula | C8H12ClNOS |
Molecular Weight | 205.7 |
IUPAC Name | 2-thiophen-2-ylmorpholine;hydrochloride |
Standard InChI | InChI=1S/C8H11NOS.ClH/c1-2-8(11-5-1)7-6-9-3-4-10-7;/h1-2,5,7,9H,3-4,6H2;1H |
SMILES | C1COC(CN1)C2=CC=CS2.Cl |
Purity | 95 |
PubChem Compound | 3059154 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume